N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-12-19(27)25-18(23-12)15-4-2-3-5-16(15)24-20(25)28-11-17(26)22-10-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPKNXVSMHDFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorobenzyl group and an imidazoquinazoline derivative. The presence of sulfur in the thioacetamide moiety enhances its reactivity and biological activity.
Molecular Formula: C₁₃H₁₃ClN₄OS
Molecular Weight: 304.79 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazoline have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting potent cytotoxicity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis.
- Modulation of Signaling Pathways: It may interfere with various signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and growth .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of similar compounds, this compound was tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects showed that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer. The tumors treated with the compound exhibited increased levels of apoptotic markers compared to controls .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide exhibit promising anticancer properties. For instance, derivatives of quinazolinones have shown significant cytotoxic effects against various cancer cell lines, including HePG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
Anti-inflammatory Properties:
Compounds within the same structural class have been evaluated for anti-inflammatory effects. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the quinazoline core can significantly affect biological activity. For example, modifications on the thioacetamide moiety have been associated with enhanced potency against specific cancer cell lines .
Potential for Drug Development
Given its diverse biological activities, this compound represents a promising scaffold for drug development. Its potential as a lead compound could be explored further through:
- In vitro and In vivo Studies: Comprehensive biological evaluations are necessary to assess efficacy and safety profiles.
- Formulation Development: Investigating suitable formulations for enhanced bioavailability and targeted delivery.
Case Study 1: Anticancer Evaluation
In a study evaluating various quinazoline derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines. This highlights the potential of modifying existing structures to enhance anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
Another investigation into related compounds demonstrated significant inhibition of nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
- Core Heterocycles: The target compound’s imidazo[1,2-c]quinazolinone differs from the imidazo[1,5-a]quinazolinone in in ring fusion positions, affecting planarity and electronic properties.
- Functional Groups: The thioether in the target compound may exhibit different reactivity compared to the thioxo group (–C=S) in , which can tautomerize to an iminothiol form .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-chlorobenzyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step reactions, including cyclization to form the imidazo[1,2-c]quinazolinone core, followed by thioether linkage formation and chlorobenzyl acetamide coupling. Key steps:
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Step 1 : Cyclization of precursors (e.g., quinazolinone derivatives) under acidic/basic conditions to form the heterocyclic core .
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Step 2 : Thiolation via nucleophilic substitution or oxidative coupling to introduce the thioether group .
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Step 3 : Amide coupling using chloroacetyl chloride or activated esters to attach the 4-chlorobenzyl group .
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Intermediate Characterization : NMR (1H/13C) and MS monitor regioisomeric purity, while HPLC ensures >95% purity at each stage .
Table 1 : Example Synthesis Protocol
Step Reagents/Conditions Key Intermediates Characterization Methods 1 H2SO4, 80°C, 6h Quinazolinone core 1H NMR , IR 2 NaSH, DMF, 100°C Thiolated derivative LC-MS , TLC 3 EDCI, DCM, RT Final compound HRMS , HPLC
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies regioselectivity (e.g., distinguishing C-5 vs. C-7 substitution on the quinazolinone ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C21H18ClN5O2S) and detects isotopic patterns for chlorine .
- Chromatography : HPLC with UV/Vis detection ensures purity (>98%), while TLC monitors reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound?
- Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance thiolation efficiency, while dichloromethane minimizes side reactions during amide coupling .
- Temperature Control : Lower temperatures (0–5°C) during acyl chloride reactions reduce hydrolysis .
- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) improves amidation yields by activating carboxyl groups .
- Workflow : Design-of-experiment (DoE) models can statistically optimize parameters like pH, stoichiometry, and reaction time .
Q. How do structural modifications to the imidazo[1,2-c]quinazolinone core affect biological activity?
- Answer : Functional groups at key positions modulate target interactions:
- C-2 Methyl Group : Enhances metabolic stability by reducing cytochrome P450 oxidation .
- C-5 Thioether Linkage : Improves solubility and bioavailability via sulfur’s electron-rich nature .
- 4-Chlorobenzyl Moiety : Increases lipophilicity and target affinity (e.g., kinase inhibition) .
- Validation : Comparative SAR studies using analogs with substituent variations (e.g., -OCH3, -CF3) reveal activity trends against cancer cell lines .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Answer : Discrepancies often arise from assay variability or target promiscuity. Mitigation approaches:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times .
- Target Profiling : Kinase inhibition panels or proteomics identify off-target effects (e.g., unintended PDE5 inhibition) .
- Data Normalization : Report IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .
Methodological Considerations
- Contradiction Analysis : For conflicting solubility data, use dynamic light scattering (DLS) to differentiate between true solubility and colloidal aggregation .
- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like EGFR or PARP, validated by mutagenesis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
